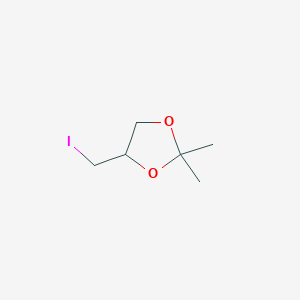

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Description

Contextualization within Dioxolane Chemistry and Chiral Acetals

Dioxolanes are a class of five-membered heterocyclic acetals or ketals, typically formed by the reaction of a carbonyl compound with a 1,2-diol. nih.gov The 1,3-dioxolane (B20135) ring system is a common motif in organic chemistry, frequently employed as a protecting group for aldehydes and ketones due to its stability under a variety of reaction conditions, yet readily cleavable under acidic aqueous conditions. tcichemicals.com The formation of a dioxolane from a ketone and ethylene (B1197577) glycol is a classic example of this protective strategy.

When the diol used in the formation of the acetal (B89532) is chiral, the resulting molecule, known as a chiral acetal, possesses a defined stereochemistry that can be leveraged to control the stereochemical outcome of subsequent reactions. nih.gov 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane (B1279161) is a prime example of such a chiral acetal. It is derived from glycerol (B35011), a readily available and inexpensive chiral starting material. The protection of two of the hydroxyl groups of glycerol as an isopropylidene acetal (ketal) yields (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal (B138546). wikipedia.orgatamanchemicals.com Solketal exists as two enantiomers, (R)- and (S)-solketal, which serve as precursors to the corresponding enantiomers of this compound. wikipedia.orgnist.gov

The conversion of the primary alcohol of solketal to an iodide introduces a reactive handle for nucleophilic substitution reactions, transforming the protected glycerol unit into a versatile chiral building block. ucsb.edu The stereocenter at the 4-position of the dioxolane ring is key to its utility in asymmetric synthesis, allowing for the transfer of chirality to new molecules.

Strategic Importance as a Versatile Chiral Synthon in Modern Organic Transformations

The strategic importance of this compound lies in its role as a versatile chiral synthon, a molecule whose stereochemistry is exploited to build new, stereochemically defined molecules. The presence of the iodomethyl group provides a reactive site for a variety of nucleophilic substitution reactions, enabling the introduction of the chiral dioxolane moiety into a larger molecular framework. ucsb.edu

A significant application that highlights the strategic value of this synthon is in the synthesis of beta-adrenergic blocking agents (beta-blockers). A review on the synthesis of various beta-blockers, such as Metoprolol and Betaxolol, mentions the use of chiral 2,2-dimethyl-1,3-dioxolane-4-methanols as key chiral synthons. nih.gov The (S)-enantiomer of this compound, or its corresponding tosylate, can be reacted with a variety of phenolic nucleophiles. Subsequent cleavage of the acetonide protecting group and reaction with an appropriate amine yields the target beta-blocker with a high degree of enantiomeric purity. This approach is a cornerstone in the industrial production of these important pharmaceuticals. tcichemicals.comchemistryviews.org

The versatility of this synthon extends beyond the synthesis of beta-blockers. The iodomethyl group can be displaced by a wide range of nucleophiles, including amines, thiols, and carbanions, allowing for the construction of diverse chiral molecules. This reactivity makes it a valuable intermediate in the synthesis of complex targets where the introduction of a specific stereocenter is crucial.

Overview of Key Research Trajectories Pertaining to this compound

Current and past research involving this compound and its derivatives underscores its continued relevance in synthetic organic chemistry. Key research trajectories can be categorized into several areas:

Synthesis of Biologically Active Molecules: A significant research thrust has been the utilization of this chiral synthon in the synthesis of various biologically active compounds. For instance, dioxolane-based antiviral agents have been developed as inhibitors of Sindbis virus replication. nih.gov In a reported synthesis, a related iodo-dioxane derivative was used as a key intermediate. nih.gov Furthermore, l-dioxolane derivatives have been investigated as potent and selective inhibitors of the varicella-zoster virus (VZV). nih.gov These studies demonstrate the potential of this chiral scaffold in medicinal chemistry. Research has also explored the synthesis of novel 1,3-dioxolane derivatives as potential antibacterial and antifungal agents. nih.gov

Development of Chiral Ligands: The chiral backbone of this compound makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. By displacing the iodide with a phosphine-containing nucleophile, it is possible to generate P-chiral phosphine (B1218219) ligands. nih.govnih.govchemistryviews.org These ligands are crucial components of transition-metal catalysts used in a variety of enantioselective transformations, such as asymmetric hydrogenation and cross-coupling reactions. researchgate.net The development of new and efficient chiral ligands is a highly active area of research, and synthons like this compound provide a convenient entry point to novel ligand structures.

Methodology Development: Research also focuses on new synthetic methods that utilize this compound and related compounds. This includes the exploration of novel nucleophilic substitution reactions and the development of efficient procedures for the synthesis of the iodo-compound itself from its alcohol precursor, solketal. nih.govgoogle.com For example, efficient methods for the synthesis of fatty acid esters of solketal have been reported, highlighting the utility of this platform in creating bio-based specialty chemicals. nih.gov

These research trajectories illustrate the multifaceted role of this compound as a fundamental building block in the pursuit of complex and stereochemically defined molecules with important applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBPYFNBFEICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CI)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456675 | |

| Record name | 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4351-11-5, 23737-52-2 | |

| Record name | 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Stereocontrolled Synthesis of 4 Iodomethyl 2,2 Dimethyl 1,3 Dioxolane

Elaboration from Glycerol (B35011) Derivatives and Chiral Precursors

A primary strategy for achieving stereocontrol in the synthesis of 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane (B1279161) involves the use of readily available chiral precursors derived from glycerol. This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the final product.

Utilization of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol as a Primary Precursor

(S)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-(+)-solketal, is a widely utilized precursor in the synthesis of the target iodo-compound. wikipedia.orgatamanchemicals.comchemspider.com Solketal (B138546) is a protected form of glycerol where an isopropylidene acetal (B89532) group connects two adjacent hydroxyl groups. wikipedia.orgatamanchemicals.com This protection strategy leaves a primary hydroxyl group available for further chemical modification. The synthesis of solketal itself can be achieved through the reaction of glycerol with acetone (B3395972) in the presence of an acid catalyst. atamanchemicals.comgoogle.com The resulting solketal possesses a chiral center, allowing for its separation into (R) and (S) enantiomers. wikipedia.orgatamanchemicals.com

The conversion of (S)-solketal to (S)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane involves the substitution of the primary hydroxyl group with an iodine atom. This transformation is typically achieved through various iodination protocols, which are discussed in a subsequent section. The use of the enantiomerically pure (S)-solketal is fundamental to obtaining the desired (S)-enantiomer of the final product, as the stereocenter is retained throughout the synthetic sequence.

Strategies for Enantiomeric Purity Optimization

Maintaining high enantiomeric purity throughout the synthesis is crucial. The synthesis of chiral 1,3-diols with high enantiomeric purity is a significant area of research, as these are valuable molecules in various industries. nih.gov One key strategy involves the asymmetric reduction of corresponding keto alcohols. nih.gov While the primary route to enantiopure this compound relies on starting with an enantiopure precursor like (S)-solketal, ensuring no racemization occurs during the subsequent chemical steps is vital.

The choice of reaction conditions, reagents, and solvents can influence the stereochemical integrity of the product. For instance, reactions proceeding through an S\textsubscript{N}2 mechanism are generally preferred for the conversion of the alcohol to the iodide, as this mechanism typically results in a predictable inversion of stereochemistry at the reaction center. nrochemistry.comorganic-chemistry.org Careful monitoring of the enantiomeric excess (ee) at each stage using techniques like chiral High-Performance Liquid Chromatography (HPLC) is essential to validate the stereochemical outcome of the synthesis. nih.gov

Iodination Protocols

The conversion of the primary alcohol in (S)-solketal to an iodide is a key step in the synthesis of this compound. Several methods are available for this transformation, each with its own mechanistic nuances and advantages.

The Appel Reaction: Mechanistic Insights and Optimization of Reaction Conditions

The Appel reaction is a well-established method for converting alcohols to alkyl halides under mild conditions. organic-chemistry.orgwikipedia.orgresearchgate.net For the synthesis of alkyl iodides, the reaction typically employs triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or other iodine sources like carbon tetraiodide (CI₄). nrochemistry.comwikipedia.org

The reaction mechanism begins with the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with the halogen source. wikipedia.orgjk-sci.com The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate. organic-chemistry.orgjk-sci.com This step converts the hydroxyl group into a good leaving group. In the final step, the halide ion displaces the triphenylphosphine oxide in an S\textsubscript{N}2 fashion, leading to the desired alkyl halide with an inversion of configuration at the chiral center. nrochemistry.comorganic-chemistry.org The formation of the strong P=O double bond in triphenylphosphine oxide is a major driving force for the reaction. wikipedia.org

Optimization of the Appel reaction often involves adjusting the stoichiometry of the reagents, the choice of solvent (commonly dichloromethane (B109758) or tetrahydrofuran), and the reaction temperature to maximize yield and minimize side products. nrochemistry.com The use of imidazole (B134444) is also common in the iodination of alcohols, facilitating the reaction. nrochemistry.comcommonorganicchemistry.com

Table 1: Key Aspects of the Appel Reaction for Iodination

| Feature | Description | Reference |

|---|---|---|

| Reagents | Triphenylphosphine (PPh₃) and an iodine source (I₂, CI₄). | nrochemistry.comwikipedia.org |

| Mechanism | S\textsubscript{N}2 reaction, leading to inversion of stereochemistry. | nrochemistry.comorganic-chemistry.org |

| Driving Force | Formation of the stable triphenylphosphine oxide (TPPO). | wikipedia.org |

| Conditions | Mild and neutral conditions, often performed at room temperature or 0 °C. | nrochemistry.comorganic-chemistry.org |

| Optimization | Involves adjusting reagent ratios, solvent, and temperature. Imidazole can be used as an additive. | nrochemistry.comcommonorganicchemistry.com |

Halogen Exchange Reactions from Other Halogenated Analogues

An alternative route to this compound is through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.orgmanac-inc.co.jp This S\textsubscript{N}2 reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI). wikipedia.orgmanac-inc.co.jp

The reaction is driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, typically acetone. wikipedia.orglscollege.ac.in Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, causing it to precipitate out of the solution and shift the equilibrium towards the formation of the alkyl iodide. wikipedia.org This method is effective for primary halides. wikipedia.orglscollege.ac.in

Therefore, one could first synthesize 4-(chloromethyl)- or 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane (B1329952) from solketal and then convert it to the desired iodo derivative using the Finkelstein reaction. This two-step approach can sometimes be more efficient or practical depending on the availability and cost of reagents.

Table 2: Comparison of Iodination Protocols

| Protocol | Starting Material | Key Reagents | Mechanism | Key Advantage | Reference |

|---|---|---|---|---|---|

| Appel Reaction | Alcohol | PPh₃, I₂ | S\textsubscript{N}2 | Direct conversion of alcohol to iodide in one step. | nrochemistry.comcommonorganicchemistry.com |

| Finkelstein Reaction | Alkyl Chloride/Bromide | NaI in Acetone | S\textsubscript{N}2 | Driven to completion by precipitation of NaCl/NaBr. | wikipedia.orglscollege.ac.in |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Dioxolane Intermediates

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes, guided by the principles of green chemistry. rsc.org The synthesis of dioxolane intermediates is no exception, with research focusing on the use of renewable feedstocks, safer solvents, and catalytic methods. rsc.orgrsc.org

Glycerol, the precursor to solketal, is a major byproduct of the biodiesel industry, making it an abundant and renewable feedstock. researchgate.net The conversion of glycerol to value-added chemicals like solketal is a key aspect of biorefinery concepts. researchgate.net Efforts have been made to develop solvent-free methods for the synthesis of solketal, further enhancing the green credentials of the process. google.com

The use of bio-based solvents, such as those derived from lignocellulose or vegetable oils, is another area of focus in making the synthesis of dioxolanes more sustainable. rsc.org For instance, 1,3-dioxolane (B20135) compounds themselves are being explored as bio-based reaction media. rsc.orgrsc.org Additionally, the development of catalytic systems that can be recycled and reused helps to minimize waste. Combining biocatalysis with chemocatalysis in one-pot or cascade reactions represents a powerful strategy for sustainable process development. d-nb.infonih.gov

Reactivity Profiles and Strategic Chemical Transformations of 4 Iodomethyl 2,2 Dimethyl 1,3 Dioxolane

Nucleophilic Substitution Reactions at the Iodomethyl Moiety

The carbon-iodine bond in the iodomethyl group is the most reactive site on the molecule for many transformations. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to attack by a wide variety of nucleophiles. This reactivity is central to the utility of 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane (B1279161) in constructing more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Organometallic Coupling Precursors)

The primary iodomethyl group of this compound is well-suited for carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry.

Grignard Reagents: While the direct formation of a Grignar d reagent from this compound can be challenging due to the potential for side reactions, the iodomethyl group can react with pre-formed Grignard reagents. However, a more common strategy involves an iodine-magnesium exchange. This method is particularly useful for creating organomagnesium species that might be difficult to prepare directly.

Organocuprates (Gilman Reagents): A highly effective method for forming new carbon-carbon bonds involves the reaction of this compound with organocuprates, also known as Gilman reagents (R₂CuLi). These reagents are known to be excellent nucleophiles for Sₙ2 reactions with primary alkyl halides. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the organocuprate on the electrophilic carbon of the iodomethyl group, displacing the iodide and forming a new carbon-carbon bond. This approach is valued for its high efficiency and functional group tolerance. masterorganicchemistry.com

Other Organometallic Coupling Reactions: The iodomethyl moiety can also serve as a precursor in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, after conversion to a suitable organometallic species (e.g., an organoboron or organotin compound). These reactions are fundamental in modern organic synthesis for the creation of complex molecular frameworks.

Below is a table summarizing potential carbon-carbon bond-forming reactions.

| Reaction Type | Reagent Example | Product Type | Notes |

| Organocuprate Coupling | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4-Ethyl-2,2-dimethyl-1,3-dioxolane | Gilman reagents are highly effective for Sₙ2 displacement on primary iodides. masterorganicchemistry.com |

| Cyanide Displacement | Sodium cyanide (NaCN) | (2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile | A classic Sₙ2 reaction to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. |

| Alkynylation | Sodium acetylide (HC≡CNa) | 4-(Prop-2-yn-1-yl)-2,2-dimethyl-1,3-dioxolane | Extends the carbon chain with a terminal alkyne, a versatile functional group for further transformations. |

Carbon-Heteroatom Bond Formations (e.g., N-, O-, S-Substitutions)

The facile displacement of the iodide allows for the introduction of a variety of heteroatoms, significantly broadening the synthetic utility of this compound.

Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and azide (B81097) salts can readily displace the iodide to form the corresponding amines. For instance, reaction with sodium azide introduces the azido (B1232118) group, which can subsequently be reduced to a primary amine or used in cycloaddition reactions. youtube.com

Oxygen Nucleophiles: Alkoxides and phenoxides react with this compound in a classic Williamson ether synthesis to form ethers. wikipedia.orgkhanacademy.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds via an Sₙ2 mechanism where the alkoxide ion acts as the nucleophile. wikipedia.org Carboxylates can also be used as nucleophiles to form esters.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react efficiently with the iodomethyl group to form thioethers (sulfides).

The following table provides examples of carbon-heteroatom bond-forming reactions.

| Heteroatom | Nucleophile Example | Product Name | Reaction Type |

| Nitrogen | Sodium Azide (NaN₃) | 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane | Sₙ2 Substitution |

| Oxygen | Sodium Ethoxide (NaOEt) | 4-(Ethoxymethyl)-2,2-dimethyl-1,3-dioxolane | Williamson Ether Synthesis wikipedia.orgkhanacademy.org |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 4-((Phenylthio)methyl)-2,2-dimethyl-1,3-dioxolane | Sₙ2 Substitution |

Reactions Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring, while generally stable, can undergo specific reactions, most notably ring-opening under acidic conditions. This functionality is key to its role as a protecting group.

Ring Opening Reactions and Their Regioselectivity

The 1,3-dioxolane ring is an acetal (B89532), and as such, it is susceptible to hydrolysis under acidic conditions. The reaction involves the protonation of one of the oxygen atoms, followed by nucleophilic attack by water, which leads to the cleavage of a carbon-oxygen bond and the opening of the ring. sci-hub.sersc.org This process ultimately regenerates the original diol and acetone (B3395972). The reaction is typically regioselective, with the initial protonation and subsequent cleavage occurring to form the most stable carbocation intermediate, although in the case of this primary diol derivative, the mechanism proceeds without a fully formed carbocation. The stability of the dioxolane ring to basic and nucleophilic conditions makes it an excellent protecting group.

Role in Acetal Protection/Deprotection Strategies in Multistep Synthesis

The primary synthetic value of the 2,2-dimethyl-1,3-dioxolane (B146691) moiety is as a protecting group for a 1,2-diol. Specifically, this compound is a derivative of solketal (B138546), which is the isopropylidene acetal of glycerol (B35011). wikipedia.orgatamanchemicals.com In a multistep synthesis, a diol can be protected by reacting it with acetone under acidic catalysis to form the stable 1,3-dioxolane ring. This acetal group is robust and inert to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and organometallic reagents. cem.com

This allows for selective reactions to be carried out on other parts of the molecule, such as the iodomethyl group in this case. Once the desired transformations are complete, the diol can be regenerated by deprotection, which is typically achieved through acid-catalyzed hydrolysis. researchgate.netresearchgate.netwikipedia.org This strategy of protection and deprotection is a fundamental concept in the synthesis of complex molecules like natural products and pharmaceuticals. cem.com

Comparative Reactivity with Bromomethyl and Chloromethyl Dioxolane Analogues

The reactivity of the halomethyl group in nucleophilic substitution reactions is highly dependent on the nature of the halogen atom. For the 4-(halomethyl)-2,2-dimethyl-1,3-dioxolane series, the reactivity follows the established trend for Sₙ2 reactions.

The general order of reactivity for alkyl halides in Sₙ2 reactions is:

R-I > R-Br > R-Cl > R-F quora.comlibretexts.orglibretexts.orglibretexts.org

This trend is governed by two principal factors: carbon-halogen bond strength and the stability of the halide anion as a leaving group.

Bond Strength: The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds (C-Cl, C-Br, C-I). A weaker bond requires less energy to break, leading to a lower activation energy for the reaction.

Leaving Group Ability: The stability of the leaving group is crucial. A good leaving group is a species that is stable on its own after detaching from the substrate. libretexts.orgwikipedia.orgpressbooks.pub Iodide (I⁻) is the largest and most polarizable of the common halide ions, allowing the negative charge to be dispersed over a larger volume. It is also the weakest base among the halides. This combination makes iodide the best leaving group. libretexts.orgpressbooks.pub

Consequently, this compound is significantly more reactive in nucleophilic substitution reactions than its bromomethyl and chloromethyl counterparts. This higher reactivity allows reactions to be conducted under milder conditions and often results in higher yields and faster reaction times.

The table below summarizes the relative reactivity.

| Compound | Halogen | Relative Reactivity in Sₙ2 | Reason |

| This compound | Iodine | Highest | Weakest C-X bond, best leaving group (I⁻ is a weak base) libretexts.orglibretexts.org |

| 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (B1329952) | Bromine | Intermediate | Intermediate C-X bond strength and leaving group ability. |

| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | Chlorine | Lowest | Strongest C-X bond, poorest leaving group (Cl⁻ is a stronger base than Br⁻ or I⁻) libretexts.orglibretexts.org |

Radical and Transition Metal-Catalyzed Transformations

The presence of a primary iodide in this compound offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section explores the utility of this compound in radical and transition metal-catalyzed transformations, which are pivotal in modern organic synthesis for the construction of complex molecular architectures.

While direct radical reactions of this compound are not extensively documented in dedicated studies, its role as a precursor to organometallic reagents for subsequent transition metal-catalyzed cross-coupling reactions is a key feature of its reactivity. These transformations often proceed via radical-like intermediates within the catalytic cycle of the transition metal.

Transition metal-catalyzed cross-coupling reactions represent a powerful and efficient methodology for the formation of C-C bonds. wikipedia.orgnumberanalytics.com Among these, the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is particularly noteworthy. wikipedia.org The general applicability of the Negishi coupling allows for the linkage of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In this context, this compound can serve as a precursor to a chiral organozinc reagent. The reaction of the iodomethyl compound with zinc dust would generate the corresponding organozinc iodide. This intermediate can then participate in palladium- or nickel-catalyzed cross-coupling reactions with various organic halides.

For instance, the organozinc reagent derived from this compound could be coupled with aryl, vinyl, or acyl halides to introduce the protected, chiral three-carbon unit into a wide array of molecules. The general scheme for such a Negishi coupling is depicted below:

Scheme 1: General Representation of a Negishi Coupling Reaction

Where R-X is the organic halide, and R'-ZnX' is the organozinc reagent.

The successful application of such a strategy provides access to chiral building blocks that are valuable in the synthesis of natural products and pharmaceuticals. The protected diol functionality within the dioxolane ring is stable to a range of reaction conditions and can be deprotected at a later synthetic stage to reveal the 1,2-diol moiety.

| Coupling Partner (R-X) | Catalyst | Ligand | Solvent | Product |

| Aryl Iodide | Pd₂(dba)₃ | SPhos | Toluene/THF | 4-(Arylmethyl)-2,2-dimethyl-1,3-dioxolane |

| Vinyl Bromide | Pd(PPh₃)₄ | PPh₃ | THF | 4-(Allyl)-2,2-dimethyl-1,3-dioxolane derivative |

| Acyl Chloride | PdCl₂(dppf) | dppf | THF | 4-(Ketoalkyl)-2,2-dimethyl-1,3-dioxolane |

| Heteroaryl Bromide | NiCl₂(dppp) | dppp | DMF | 4-(Heteroarylmethyl)-2,2-dimethyl-1,3-dioxolane |

| Table 1: Illustrative examples of potential Negishi cross-coupling reactions involving the organozinc derivative of this compound. |

The choice of catalyst, ligand, and solvent is crucial for the success of these reactions, influencing reaction rates, yields, and functional group tolerance. nih.gov For instance, palladium catalysts are often favored for their high functional group tolerance and high yields. wikipedia.org The development of new ligands continues to expand the scope and efficiency of these transformations. nih.gov

In addition to Negishi coupling, other transition metal-catalyzed reactions, such as copper-catalyzed couplings, could potentially be employed. Copper-catalyzed cross-coupling of organozinc reagents with aryl iodides has been shown to be an efficient method for the formation of biaryl compounds. organic-chemistry.org This suggests that the organozinc derivative of this compound could also be a suitable substrate in similar copper-catalyzed systems.

The strategic use of this compound in these transformations underscores its importance as a versatile chiral building block in synthetic organic chemistry. nih.govresearchgate.netresearchgate.net The ability to introduce this protected glycerol synthon via robust and high-yielding transition metal-catalyzed methods opens up avenues for the asymmetric synthesis of a wide range of complex target molecules.

Applications of 4 Iodomethyl 2,2 Dimethyl 1,3 Dioxolane in Complex Molecular Architecture

Construction of Chiral Scaffolds and Stereodefined Building Blocks

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane (B1279161) is a cornerstone in the synthesis of chiral scaffolds and stereodefined building blocks. The dioxolane ring serves as a protecting group for a 1,2-diol functionality, while the iodomethyl group provides a reactive handle for nucleophilic substitution reactions. This combination allows for the controlled elaboration of molecular frameworks with high stereochemical fidelity.

The synthesis of (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane itself is a standard procedure, often starting from the corresponding alcohol, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol. A common method involves the use of triphenylphosphine (B44618), imidazole (B134444), and iodine in a suitable solvent like toluene. nih.gov This conversion highlights the transformation of a readily available chiral alcohol into a reactive electrophile, primed for constructing more complex structures.

One notable application is in the synthesis of precursors for biologically active molecules. For instance, (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane has been utilized in the preparation of key intermediates for Toll-like receptor-2 (TLR2) agonistic diacylthioglycerol lipopeptides. nih.gov In this context, the iodomethyl group is displaced by a sulfur nucleophile, demonstrating its utility in forming carbon-sulfur bonds, which are crucial in various biological systems.

The table below summarizes a typical reaction for the synthesis of (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane.

Table 1: Synthesis of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Triphenylphosphine, Imidazole, Iodine | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | nih.gov |

Synthesis of Nucleoside and Nucleotide Analogues

The structural similarity of this compound to the ribose sugar moiety has made it a valuable precursor in the synthesis of a variety of nucleoside and nucleotide analogues. These synthetic analogues are of significant interest in medicinal chemistry, particularly as antiviral and anticancer agents. The iodomethyl group allows for the crucial C-N bond formation with nucleobases.

The general strategy involves the alkylation of a nucleobase with this compound. Both purine (B94841) and pyrimidine (B1678525) bases can be used in this reaction. For example, acyclic nucleoside analogues have been synthesized by reacting 6-chloropurine (B14466) with derivatives of 1,3-dioxolane (B20135). nih.gov While this example uses a different leaving group, the principle of nucleophilic substitution at the C4 position of the dioxolane remains the same, and the iodo-derivative provides a highly reactive option for such transformations.

Furthermore, the synthesis of phosphonate (B1237965) nucleoside analogues, which can act as prodrugs, often involves intermediates that could be derived from this compound. nih.govrsc.org These phosphonate analogues are designed to bypass the often rate-limiting initial phosphorylation step in the activation of nucleoside drugs within the cell.

The table below provides a generalized scheme for the synthesis of nucleoside analogues using this building block.

Table 2: Generalized Synthesis of Nucleoside Analogues

| Reactant 1 | Reactant 2 | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Purine or Pyrimidine Base | Acyclic Nucleoside Analogue | Antiviral, Anticancer | nih.gov |

| This compound | Nucleobase with subsequent phosphorylation | Nucleotide Analogue Prodrug | Antiviral, Anticancer | nih.govrsc.org |

Precursor in the Synthesis of Specialized Chiral Ligands and Catalysts

The development of chiral ligands is paramount for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. This compound serves as a valuable chiral precursor for the synthesis of such specialized ligands. The stereogenic center at the C4 position of the dioxolane ring is transferred to the final ligand structure, influencing the stereochemical outcome of the catalyzed reaction.

A common approach involves the reaction of the iodomethyl group with a nucleophilic phosphine (B1218219) to generate chiral phosphine ligands. These ligands are crucial in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. ucla.eduresearchgate.net The DIOP ligand, a well-known chiral phosphine, is based on a similar 1,3-dioxolane backbone, highlighting the importance of this structural motif in ligand design.

The synthesis of N-heterocyclic carbene (NHC) ligands, another important class of ligands in modern catalysis, can also utilize chiral backbones derived from 1,3-dioxolanes. csic.es These ligands are often synthesized from tartaric acid, a precursor to this compound, and are used in a range of asymmetric transformations.

Utility in the Formation of Advanced Organic Materials Precursors

While this compound is a versatile building block in many areas of organic synthesis, its specific application in the formation of advanced organic materials, such as polymers or organic semiconductors, is not widely documented in the reviewed literature. The synthesis of such materials often requires monomers with specific electronic and physical properties. researchgate.net Although the dioxolane moiety can be found in some polymer structures, the direct use of the iodomethyl derivative as a monomer precursor for advanced materials is not a prominent application.

Integration into Total Synthesis of Complex Natural Product Scaffolds

The total synthesis of complex natural products is a significant challenge in organic chemistry, and the use of chiral building blocks like this compound can greatly simplify the synthetic route. Its ability to introduce a stereocenter with a reactive handle makes it an ideal starting point for the construction of intricate molecular architectures.

A notable example is its use in the total synthesis of the natural product rubrenolide. In this synthesis, the aldehyde derivative, (4S)-2,2-dimethyl- nih.govresearchgate.net-dioxolane-4-carbaldehyde, which is readily prepared from the corresponding alcohol, is coupled with another fragment to construct the carbon skeleton of the final product. researchgate.net The iodomethyl derivative serves as a direct precursor to this aldehyde.

Another significant application is in the synthesis of epothilones, a class of potent anticancer agents. The (4R)-2,2-dimethyl-4-iodomethyl-1,3-dioxolane has been documented as a key intermediate in the synthetic route towards these complex macrolides. rsc.org Similarly, the synthesis of other macrolide antibiotics has utilized building blocks derived from this chiral precursor. chemistry-chemists.comrsc.org

The table below lists some examples of natural products where this compound or its direct derivatives have been used as key building blocks.

Table 3: Application in Natural Product Synthesis

| Natural Product/Analogue | Role of this compound | Reference |

|---|---|---|

| Rubrenolide | Precursor to a key aldehyde fragment | researchgate.net |

| Epothilones | Key chiral building block | rsc.org |

| Desmethyl Telithromycin Analogues | Precursor to a macrolide fragment | chemistry-chemists.com |

| Passifloricin A | Utilized in the form of protected glyceraldehyde for asymmetric allylation | researchgate.net |

Mechanistic and Theoretical Investigations of 4 Iodomethyl 2,2 Dimethyl 1,3 Dioxolane Chemistry

Elucidation of Reaction Mechanisms (e.g., SN2 pathways)

The primary reaction pathway for 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane (B1279161) with a wide range of nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This is anticipated due to the presence of a primary carbon atom attached to a good leaving group, the iodide ion.

The hallmark of the SN2 mechanism is the backside attack of the nucleophile on the electrophilic carbon, proceeding through a trigonal bipyramidal transition state. This concerted process, where the bond to the nucleophile forms as the bond to the leaving group breaks, results in a predictable stereochemical outcome: the inversion of configuration at the reaction center. This phenomenon is known as the Walden inversion. spcmc.ac.inacs.org For instance, the reaction of an optically active 2-iodooctane (B1593957) with radioactive iodide ions has demonstrated that the rate of racemization is twice the rate of isotope exchange, providing definitive evidence for inversion with each substitution event. spcmc.ac.in

While direct mechanistic studies on this compound are not extensively documented, its reactivity can be inferred from related systems. The carbon center bearing the iodide is a primary carbon, which generally favors the SN2 pathway. However, the presence of the adjacent dioxolane ring introduces steric hindrance, which can modulate the reaction rate. This steric bulk is less pronounced than in true neopentyl systems, which are notoriously unreactive in SN2 reactions. capes.gov.br Nevertheless, the approach of the nucleophile to the electrophilic carbon is somewhat impeded by the dioxolane moiety.

The general mechanism for the SN2 reaction of this compound with a nucleophile (Nu-) can be depicted as follows:

Figure 1: Proposed SN2 reaction mechanism for this compound.

Figure 1: Proposed SN2 reaction mechanism for this compound.

Computational Chemistry Approaches to Reactivity, Selectivity, and Conformational Analysis

Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to investigate conformational preferences and transition states of reactions. rsc.org

While specific computational data for this compound is scarce, predicted data from databases provide some insight. For example, PubChem provides a predicted value for the collision cross-section (CCS) for the protonated molecule [M+H]+, which relates to its shape in the gas phase. rsc.org

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 242.98766 | 135.5 |

| [M+Na]⁺ | 264.96960 | 136.6 |

| [M-H]⁻ | 240.97310 | 133.5 |

Reactivity and Selectivity: Computational methods can also be used to model the SN2 reaction pathway, calculating the energy of the transition state and thus predicting the activation energy and reaction rate. Such studies on the reaction of CH3O- with CH3I have detailed the dynamics of the SN2 channel, identifying both direct stripping and rebound mechanisms. nih.gov Similar computational investigations for this compound would be invaluable in quantifying the steric effect of the dioxolane ring on the reaction's energy barrier.

Stereochemical Influences on Reaction Outcomes and Stereocontrol Strategies

The chiral center at the 4-position of the dioxolane ring is a key feature of this molecule, making it a valuable chiral building block in asymmetric synthesis. The (R)- and (S)-enantiomers of its precursor, solketal (B138546), are commercially available and serve as starting materials for the synthesis of optically active products. sigmaaldrich.com

When this compound is used in a reaction, the existing stereocenter can influence the formation of new stereocenters, a phenomenon known as diastereoselection. Although the SN2 reaction at the iodomethyl group does not directly affect the chiral center of the dioxolane ring, the chirality of the starting material is preserved in the product. This allows for the synthesis of a wide variety of enantiomerically pure compounds.

For instance, (R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, which can be synthesized from (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane, has been used as a starting material in the total synthesis of the anti-diabetic molecule cytopiloyne. The strategy relies on the introduction of a chiral fragment with a defined stereochemistry early in the synthetic sequence.

The stereochemical outcome of reactions involving this compound is a direct consequence of the SN2 mechanism, which proceeds with complete inversion of configuration at the carbon undergoing substitution. spcmc.ac.in This predictability is a cornerstone of modern organic synthesis, allowing for precise control over the three-dimensional structure of the target molecules.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on reaction rates and are fundamental to understanding reaction mechanisms. For SN2 reactions, the rate is dependent on the concentrations of both the substrate and the nucleophile (rate = k[substrate][nucleophile]).

Kinetic studies on the thermal decomposition of related dioxolanes have been performed, although these are elimination reactions rather than substitutions. For 2,2-dimethyl-1,3-dioxolane (B146691), the rate coefficient for thermal decomposition has been determined. spcmc.ac.in

| Compound | log A (s⁻¹) | Ea (kJ/mol) |

|---|---|---|

| 2-methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 |

| 2,2-dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 |

These data, while not directly applicable to the SN2 reactivity of this compound, illustrate the types of kinetic investigations that can be performed on such heterocyclic systems.

Advanced Analytical Characterization for Research Purity and Structural Confirmation of 4 Iodomethyl 2,2 Dimethyl 1,3 Dioxolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane (B1279161). Through ¹H, ¹³C, and various 2D NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the dioxolane ring and the methyl groups. The iodomethyl group (-CH₂I) protons are expected to appear as a doublet of doublets due to coupling with the adjacent chiral center proton. The methine proton (-CH-) on the ring will likely appear as a multiplet. The two diastereotopic protons of the -OCH₂- group in the ring will exhibit separate signals, often as doublets of doublets. The two methyl groups (-C(CH₃)₂) attached to the C2 position are chemically equivalent and will typically appear as two distinct singlets due to the chiral center at C4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include the quaternary carbon of the acetal (B89532) group (C2), the two methyl carbons, the carbons of the dioxolane ring (C4 and C5), and importantly, the carbon of the iodomethyl group (-CH₂I), which would appear at a characteristic upfield shift compared to its chloro- or bromo-analogs due to the heavy atom effect of iodine. epfl.ch

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling relationships, confirming, for instance, the coupling between the C4 methine proton and the protons on the C5 and the iodomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity / Remarks |

|---|---|---|---|

| -C(CH₃)₂ | ~1.3 - 1.5 | ~25 - 28 | Two separate singlets |

| -C(CH₃)₂ | - | ~108 - 110 | Quaternary carbon (acetal) |

| -O-CH₂- | ~3.7 - 4.2 | ~66 - 70 | Two diastereotopic protons, each a dd |

| -O-CH- | ~4.3 - 4.6 | ~74 - 78 | Multiplet |

| -CH₂I | ~3.1 - 3.4 | ~5 - 10 | Doublet of doublets |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and identifying the fragmentation patterns of this compound. Techniques like Electrospray Ionization (ESI) are used to generate ions for analysis.

The HRMS data provides a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), which can be used to confirm the molecular formula C₆H₁₁IO₂. Iodine is monoisotopic (¹²⁷I), which simplifies the molecular ion region of the spectrum compared to chloro- or bromo-derivatives that have significant M+2 isotope peaks. jove.comjove.com

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule are expected to include:

Loss of an iodine atom: The C-I bond is relatively weak, leading to a prominent peak corresponding to the [M-I]⁺ fragment. jove.com This is often a dominant fragmentation pathway for iodoalkanes.

Loss of a methyl group: Cleavage of a methyl group from the gem-dimethyl moiety results in an [M-CH₃]⁺ ion, which is a common fragmentation for acetals.

Ring opening and cleavage: The dioxolane ring can undergo cleavage to produce characteristic fragment ions.

| m/z (predicted) | Ion Formula | Description |

|---|---|---|

| 258.975 | [C₆H₁₁IO₂]⁺ | Molecular Ion [M]⁺ |

| 243.951 | [C₅H₈IO₂]⁺ | Loss of methyl group [M-CH₃]⁺ |

| 131.071 | [C₆H₁₁O₂]⁺ | Loss of iodine atom [M-I]⁺ |

| 101.060 | [C₅H₉O₂]⁺ | Fragment from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification and Dioxolane Ring Integrity

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and confirming the integrity of the core structure. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the strong C-O stretching vibrations characteristic of the acetal group within the dioxolane ring, typically appearing in the 1200-1000 cm⁻¹ region. msu.edu The presence of sp³ C-H stretching absorptions will be observed just below 3000 cm⁻¹. pressbooks.publibretexts.org The absence of a strong absorption band in the 1700-1750 cm⁻¹ region confirms the lack of a carbonyl (C=O) group, and the absence of a broad band around 3200-3600 cm⁻¹ indicates the absence of a hydroxyl (-OH) group.

The C-I stretching vibration is expected to produce an absorption in the far-infrared region, typically between 600 and 500 cm⁻¹, which confirms the presence of the iodomethyl group. vscht.cz

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 2990-2850 | C-H stretch (sp³) | Medium-Strong |

| 1470-1450 | C-H bend (scissoring) | Medium |

| 1380-1370 | C-H bend (gem-dimethyl) | Medium |

| 1200-1000 | C-O stretch (acetal/ether) | Strong |

| 600-500 | C-I stretch | Medium-Weak |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess (e.e.) of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary methods used for this purpose.

For the separation of enantiomers, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins are commonly employed. nih.govmdpi.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. Research on the closely related 4-chloromethyl-2,2-dimethyl-1,3-dioxolane has demonstrated successful enantiomeric separation using chiral capillary gas chromatography with a cyclodextrin-based stationary phase. nih.gov A similar approach would be applicable to the iodinated analogue.

By integrating the peak areas of the two separated enantiomers (A₁ and A₂), the enantiomeric excess can be calculated using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100. This provides a quantitative measure of the chiral purity of the sample.

Optical Rotation Measurements for Chiral Purity Validation

Optical rotation, measured using a polarimeter, is a fundamental property of chiral, enantiomerically pure substances. youtube.comresearchgate.net It is defined as the angle through which a plane of polarized light is rotated when passed through a sample. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The specific rotation [α] is a standardized value calculated from the observed rotation, concentration of the sample, and the path length of the polarimeter cell. A measurement of zero optical rotation for a chiral compound indicates a racemic (50:50) mixture of enantiomers. For an enantiomerically enriched sample of this compound, a non-zero optical rotation provides direct evidence of its chiral nature and serves as a key parameter for quality control and validation of its enantiomeric purity. mdpi.com

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

While the previously mentioned techniques can confirm the structure and relative stereochemistry, X-ray crystallography on a single crystal is the definitive method for determining the absolute configuration (e.g., R or S) of a chiral molecule. csic.es This technique provides an exact three-dimensional map of the atomic positions within the crystal lattice.

For chiral molecules, the analysis of anomalous dispersion effects, particularly when a heavy atom is present, allows for the unambiguous assignment of the absolute stereostructure. nih.govsemanticscholar.org The presence of the iodine atom (a heavy atom) in this compound makes it an excellent candidate for this type of analysis. By obtaining a suitable crystalline derivative, the Flack parameter can be determined, which provides a reliable indication of the correct absolute configuration. This method is considered the gold standard for structural validation of new chiral entities. researchgate.net

Emerging Research Directions and Future Perspectives in 4 Iodomethyl 2,2 Dimethyl 1,3 Dioxolane Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane (B1279161) typically involves the iodination of its precursor, (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). Solketal is readily and sustainably derived from the acetalization of glycerol (B35011), a major byproduct of the biodiesel industry, with acetone (B3395972). researchgate.netmdpi.com This connection to a renewable feedstock positions this compound as a valuable bio-based chemical building block. rsc.orgdntb.gov.ua

Future research in this area is geared towards developing even more sustainable and efficient synthetic methodologies. Key areas of focus include:

Catalyst-Free and Solvent-Free Conditions: Inspired by the broader push for greener chemical processes, researchers are exploring methods that minimize or eliminate the need for hazardous reagents and solvents. Microwave-assisted synthesis, for instance, has been shown to accelerate the formation of related dioxolane carbonates from solketal without the need for catalysts or solvents, suggesting a potential avenue for the clean synthesis of the iodo-derivative as well. mdpi.com

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as lipases and esterases, for the kinetic resolution of glycerol-derived cyclic carbonates presents a powerful strategy for accessing enantiomerically pure building blocks. researchgate.net Future work could explore the enzymatic halogenation of solketal or related derivatives to produce this compound with high enantioselectivity and under mild, environmentally benign conditions. Chemoenzymatic cascade reactions, where a biocatalytic step is combined with a chemical transformation in the same pot, offer a promising route to streamline the synthesis of complex chiral molecules from simple starting materials. nih.gov

Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.gov The development of continuous flow processes for the iodination of solketal could enable the on-demand and safe production of this compound, minimizing the handling of potentially hazardous reagents and allowing for precise control over reaction parameters.

Table 1: Comparison of Synthetic Approaches for Dioxolane Derivatives

| Method | Precursor | Key Features | Potential Advantages for this compound Synthesis |

| Traditional Iodination | Solketal | Use of iodinating agents (e.g., I2/PPh3) | Well-established, reliable |

| Microwave-Assisted Synthesis | Solketal | Solvent-free, catalyst-free | Reduced reaction times, energy efficiency, green |

| Enzymatic Resolution | Glycerol-derived carbonates | High enantioselectivity | Access to highly pure enantiomers, mild conditions |

| Continuous Flow Synthesis | Solketal | Enhanced safety and control | Scalability, on-demand production |

Exploration of Unconventional Reactivity Modes and Catalytic Systems

The carbon-iodine bond in this compound is a key functional handle that allows for a wide range of chemical transformations. While its use in classical nucleophilic substitution reactions is well-established, emerging research is focused on unlocking its potential in more unconventional reactivity modes.

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalysis are powerful tools for forging new chemical bonds under mild conditions. researchgate.netmdpi.comrsc.orgrsc.org The C-I bond in this compound is susceptible to homolytic cleavage under photochemical or electrochemical conditions, which could generate a reactive radical intermediate. This opens up possibilities for novel carbon-carbon and carbon-heteroatom bond-forming reactions that are complementary to traditional ionic pathways.

Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is a major goal in modern organic synthesis. The electrophilic nature of iodine can be harnessed to initiate cascade cyclizations. For instance, iodine-promoted cascade electrophilic cyclization has been used to prepare complex heterocyclic structures. nih.gov Similar strategies could be envisioned where this compound acts as a precursor to an intermediate that undergoes a subsequent intramolecular reaction.

Novel Catalytic Systems: There is ongoing interest in developing new catalytic systems for reactions involving alkyl halides. This includes the use of earth-abundant metal catalysts as more sustainable alternatives to precious metals. Furthermore, the development of palladium-catalyzed cross-coupling reactions of organosilicon compounds with aryl iodides and bromides showcases the continuous innovation in this field. organic-chemistry.orgnih.gov Future research will likely focus on developing catalysts that can activate the C-I bond in this compound for a broader range of cross-coupling reactions.

Expansion of Synthetic Applications in Diverse Chemical Fields

As a versatile chiral building block, this compound and its derivatives have found applications in the synthesis of a variety of complex molecules. nih.govenamine.net

Medicinal Chemistry: The 1,3-dioxolane (B20135) motif is present in numerous natural and synthetic bioactive compounds and is often associated with enhanced biological activity, including anticancer, antifungal, antiviral, and antibacterial properties. nih.govresearchgate.net this compound serves as a key starting material for the synthesis of these and other novel therapeutic agents. For example, derivatives of 1,3-dioxolane have been investigated as modulators of multidrug resistance in cancer cells.

Natural Product Synthesis: The stereodefined nature of this compound makes it an ideal starting material for the total synthesis of complex natural products where control of stereochemistry is crucial.

Materials Science: The functional groups present in this compound can be used to introduce chirality and specific functionalities into polymers and other materials. This could lead to the development of new materials with unique optical, electronic, or catalytic properties.

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The optimization of chemical reactions can be a time-consuming and resource-intensive process. High-throughput experimentation (HTE) and automated synthesis platforms are transforming the way chemical research is conducted by enabling the rapid screening of reaction conditions and the synthesis of compound libraries. imperial.ac.ukscripps.edunih.gov

High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen a wide range of catalysts, solvents, and other reaction parameters to identify the optimal conditions for reactions involving this compound. rsc.org This is particularly valuable for developing novel catalytic systems or for optimizing complex multi-component reactions.

Automated Synthesis Platforms: Automated synthesis platforms can be used for the rapid and reliable synthesis of libraries of compounds derived from this compound. nih.gov This is especially useful in drug discovery for generating a diverse set of molecules for biological screening. The integration of flow chemistry with automated synthesis offers a powerful approach for the on-demand synthesis of molecules. eurekaselect.com

Table 2: Enabling Technologies for Advancing this compound Chemistry

| Technology | Application in this compound Chemistry | Potential Impact |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and reaction conditions. | Accelerated discovery of new reactions and optimization of existing ones. |

| Automated Synthesis | Library synthesis for drug discovery and materials science. | Increased productivity and access to a wider range of derivatives. |

| Flow Chemistry | Continuous and scalable synthesis. | Improved safety, efficiency, and on-demand production. |

| Machine Learning | Prediction of reaction outcomes and optimization of reaction parameters. | More efficient and targeted experimental design. |

Role in Advanced Chemical Education and Research Methodologies

Chiral molecules and stereochemistry are fundamental concepts in organic chemistry. This compound, as a readily accessible and versatile chiral building block derived from a renewable resource, is an excellent candidate for use in advanced chemical education and research methodologies.

Inquiry-Based Laboratory Experiments: The synthesis and reactions of this compound can be incorporated into inquiry-based laboratory experiments for undergraduate students. researchgate.net Such experiments can provide students with hands-on experience in stereoselective synthesis, reaction optimization, and the characterization of chiral molecules.

Case Studies in Advanced Organic Synthesis: The use of this compound in the total synthesis of a natural product or a medicinally important molecule can serve as an engaging case study in an advanced organic synthesis course. This can help students to understand the strategic importance of chiral building blocks in the design of complex synthetic routes.

Computational Chemistry Exercises: The structure and reactivity of this compound can be explored using computational chemistry tools. researchgate.netwayne.edu Students can perform calculations to predict its spectroscopic properties, analyze its conformational preferences, and investigate the mechanism of its reactions. This can provide a valuable link between theoretical concepts and experimental observations.

Q & A

Q. What are the standard synthetic routes for 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where a chloromethyl or hydroxymethyl precursor reacts with iodide (e.g., KI in acetone under reflux). For example, analogous reactions for 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane involve cyclohexane as a solvent with Dean-Stark apparatus for water removal, suggesting azeotropic drying as critical for yield optimization . Factorial design experiments (e.g., varying temperature, stoichiometry, and solvent polarity) can systematically identify optimal conditions while minimizing trial runs .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the dioxolane ring integrity and iodomethyl substitution (e.g., δ ~3.5–4.5 ppm for CH₂I protons). GC-MS or HPLC with a refractive index detector is recommended for purity analysis, as iodinated compounds often exhibit thermal instability. Cross-validate with elemental analysis (C, H, I) and compare retention indices to analogous dioxolanes (e.g., 4-methyl derivatives) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states for iodide displacement reactions. Tools like ICReDD’s reaction path search integrate computational and experimental data to predict regioselectivity and activation barriers. For example, simulations of analogous chloromethyl dioxolanes revealed steric hindrance from the 2,2-dimethyl groups, which may slow SN2 pathways .

Q. How can researchers resolve contradictions in reported reaction yields for iodomethyl-dioxolane derivatives?

Methodological Answer: Contradictions often arise from unaccounted variables like trace moisture or solvent polarity. Apply statistical contradiction analysis :

Compare datasets using ANOVA to identify significant outliers.

Replicate experiments under controlled humidity (e.g., glovebox conditions) and track byproducts via LC-MS.

Use response surface methodology (RSM) to model interactions between variables (e.g., iodide source purity vs. reaction time) .

Q. What are the safety considerations for handling hazardous intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. The iodomethyl group may release HI gas under heat, requiring a fume hood .

- Waste Management: Quench excess iodide with aqueous Na₂S₂O₃, and segregate halogenated waste for incineration. Consult protocols for analogous chloromethyl dioxolanes for disposal guidelines .

Experimental Design & Optimization

Q. How can factorial design improve the scalability of dioxolane iodination reactions?

Methodological Answer: A 2^k factorial design (k = variables) can optimize parameters like:

- Factors: Reaction temperature (50–80°C), KI equivalence (1.2–2.0 eq.), solvent (acetone vs. DMF).

- Responses: Yield, purity, and reaction time.

For example, a central composite design for 4-(chloromethyl)-dioxolane synthesis identified acetone as optimal for minimizing side reactions, a finding likely transferable to iodinated analogs .

Q. What advanced analytical techniques validate the compound’s stability under storage?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC-UV (λ = 254 nm).

- TGA/DSC: Assess thermal degradation profiles; iodinated compounds often degrade at >150°C, necessitating refrigeration .

Data Interpretation & Reporting

Q. How should researchers document and share kinetic data for iodine substitution reactions?

Methodological Answer: Report pseudo-first-order rate constants (kobs) under controlled conditions (solvent, temperature). Use the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). Reference analogous dioxolane systems (e.g., chloromethyl derivatives) to contextualize steric/electronic effects .

Q. What metadata is critical for reproducibility in dioxolane chemistry?

Methodological Answer:

- Synthetic Protocols: Solvent drying methods, catalyst batch numbers.

- Analytical Parameters: NMR spectrometer frequency, GC column type.

- Raw Data: Include chromatograms and spectral deconvolution files in supplementary materials, following CRDC 2020 standards for chemical engineering data .

Emerging Research Applications

Q. Can this compound serve as a precursor for novel heterocycles in medicinal chemistry?

Methodological Answer: The iodomethyl group is a versatile electrophile for Suzuki-Miyaura couplings. For example, coupling with arylboronic acids could yield functionalized dioxolanes for drug discovery. Compare to 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane, where boronate esters enabled sp³-sp² cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.